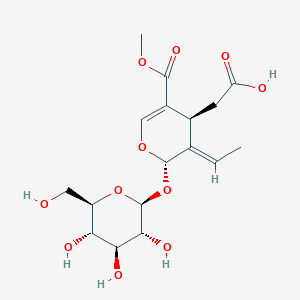

Elenolic acid 2-O-glucoside

Vue d'ensemble

Description

Elenolic acid 2-O-glucoside, also known as 11-Methyloleoside, is a secoiridoid glucoside . It is a component of olive oil, olive infusion, and olive leaf extract .

Synthesis Analysis

Elenolic acid 2-O-glucoside is isolated from the seeds of Fraxinus excelsior . It shows differential anti-inflammatory activities in LPS-treated mouse macrophage and anticancer effects in human cancer cells . It is also a useful synthetic intermediate in the synthesis of Ligustroside .Molecular Structure Analysis

The empirical formula of Elenolic acid 2-O-glucoside is C17H24O11 . Its molecular weight is 404.38 g/mol .Physical And Chemical Properties Analysis

Elenolic acid 2-O-glucoside has a melting point of 170 °C . It is stored at a temperature of +4 °C .Applications De Recherche Scientifique

Enzymatic Synthesis of Glycosyl Compounds

Elenolic acid 2-O-glucoside is a type of glucoside compound . Glucoside compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics . They are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Elenolic acid 2-O-glucoside can be synthesized using enzymatic methods .

Biomedical Applications

Glycosyl compounds like Elenolic acid 2-O-glucoside have applications in the biomedical industry . They are used in the synthesis of various pharmaceuticals due to their stable structures and diverse biological activities .

Food Industry Applications

In the food industry, glycosyl compounds are used due to their stable application characteristics . Elenolic acid 2-O-glucoside, being a glycosyl compound, can be used in the food industry for various applications .

Cosmetics Industry Applications

Glycosyl compounds are also used in the cosmetics industry . Elenolic acid 2-O-glucoside, with its stable structure and diverse biological activities, can be used in the formulation of various cosmetic products .

Anti-inflammatory Activities

11-Methyloleoside, a secoiridoid glucoside isolated from the seeds of Fraxinus excelsior, shows differential anti-inflammatory activities . As Elenolic acid 2-O-glucoside is a similar type of glucoside compound, it may also exhibit anti-inflammatory activities .

Anticancer Effects

11-Methyloleoside also shows anticancer effects in human cancer cells . Given the similarity between 11-Methyloleoside and Elenolic acid 2-O-glucoside, it is possible that Elenolic acid 2-O-glucoside may also have anticancer effects .

Aging-Related Metabolic and Vascular Alterations

Olive leaf extract, which is rich in secoiridoids and phenolic compounds including elenolic acid, has been shown to improve vascular and metabolic alterations associated with aging . Therefore, Elenolic acid 2-O-glucoside may also have potential applications in this area .

Anti-Inflammatory and Antioxidant Effects in Aged Rats

Olive leaf extract, which contains elenolic acid, exerts anti-inflammatory and antioxidant effects in aged rats and attenuates the alterations in vascular function associated with aging . This suggests that Elenolic acid 2-O-glucoside may also have similar effects .

Safety and Hazards

Orientations Futures

The use of solid-state fermentations has been checked as a valuable tool to improve the phenolic extraction, including Elenolic acid 2-O-glucoside . The proposed fermentation processes using the mycelium of Aspergillus awamori, Aspergillus niger, and Aspergillus oryzae lead to an increase in the hydroxytyrosyl and elenolic acid derivatives and could be used at an industrial scale to obtain enriched extracts .

Mécanisme D'action

Target of Action

Elenolic acid 2-O-glucoside is a secoiridoid glucoside, a class of compounds known for their wide range of biological activities . The primary targets of elenolic acid 2-O-glucoside are L-cells , which are enteroendocrine cells located in the lining of the gut . These cells play a crucial role in regulating energy homeostasis by secreting hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) .

Mode of Action

Elenolic acid 2-O-glucoside interacts with its targets, the L-cells, by stimulating the secretion of GLP-1 and PYY . This interaction involves a rapid increase in intracellular calcium ions ([Ca2+]i) and the production of inositol trisphosphate, indicating that elenolic acid 2-O-glucoside activates phospholipase C (PLC)-mediated signaling .

Biochemical Pathways

The activation of PLC-mediated signaling by elenolic acid 2-O-glucoside leads to the release of GLP-1 and PYY from L-cells . GLP-1 is involved in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon secretion, and delaying gastric emptying . PYY, on the other hand, is known to reduce appetite and food intake .

Result of Action

The stimulation of GLP-1 and PYY secretion by elenolic acid 2-O-glucoside has significant metabolic effects. In vivo studies have shown that a single dose of elenolic acid 2-O-glucoside acutely stimulates GLP-1 and PYY secretion in mice, leading to improved glucose tolerance and insulin levels . Chronic administration of elenolic acid 2-O-glucoside has been shown to normalize fasting blood glucose and restore glucose tolerance in high-fat diet-induced obese mice . Additionally, it suppresses appetite, reduces food intake, promotes weight loss, and reverses perturbed metabolic variables in obese mice .

Action Environment

The action of elenolic acid 2-O-glucoside can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature, as it is recommended to be stored at 28°C

Propriétés

IUPAC Name |

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVKBFEPYGZSL-JYVCFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313328 | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleoside 11-methyl ester | |

CAS RN |

60539-23-3 | |

| Record name | Oleoside 11-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

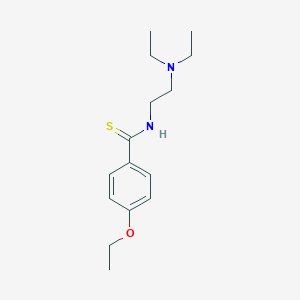

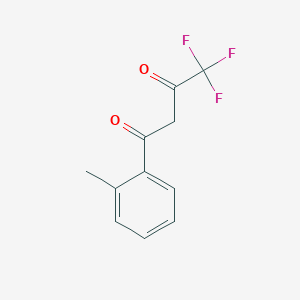

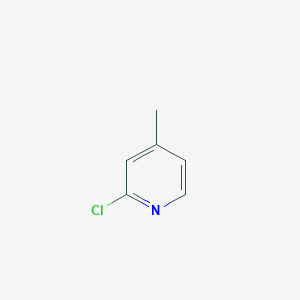

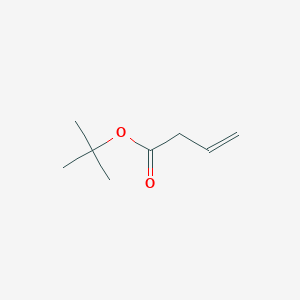

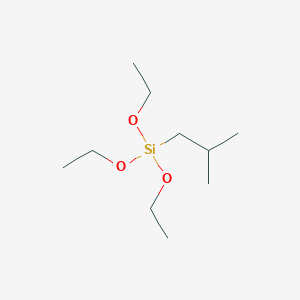

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)